molecular formula C20H30O2 B129141 Palustric acid CAS No. 1945-53-5

Palustric acid

Cat. No.: B129141
CAS No.: 1945-53-5
M. Wt: 302.5 g/mol
InChI Key: MLBYBBUZURKHAW-UHFFFAOYSA-N
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Description

Palustric acid is an organic compound with the molecular formula C20H30O2. It is classified as a diterpenoid and a resin acid. This compound is an isomer of abietic acid, differing in the location of the double bonds. This compound is a colorless solid that is soluble in polar organic solvents and is known for its role in protecting conifer trees against insects .

Mechanism of Action

Target of Action

Palustric acid is a diterpenic resin acid found in Pinus nigra . It has been shown to have significant interactions with human pathogens . It increases secreted hydrogen peroxide levels in isolated mouse macrophages .

Mode of Action

This compound interacts with its targets, primarily human pathogens, and induces the secretion of hydrogen peroxide in mouse macrophages . This interaction and the resulting changes play a crucial role in its biological activities.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the biosynthesis of terpenoids . The compound plays a critical role in these pathways, leading to the production of hydrogen peroxide in mouse macrophages . This suggests that this compound may influence the immune response, particularly innate immunity.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

The primary molecular and cellular effects of this compound’s action include the increased secretion of hydrogen peroxide in mouse macrophages . This can enhance the immune response against pathogens. Additionally, this compound is toxic to water fleas and rainbow trout , indicating its potential ecological impact.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is found in Pinus nigra , suggesting that its production and function may be influenced by the plant’s growth conditions. Moreover, this compound has been found as an environmental contaminant in pulp and paper mill effluent , indicating that industrial processes can also affect its distribution and impact in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves several enzymatic steps, including cyclization and oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as conifer resins. The extraction process includes crushing the plant material, followed by solvent extraction and purification steps to isolate the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the carboxylic acid group or the double bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products:

Scientific Research Applications

Palustric acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Abietic Acid: An isomer of palustric acid with different double bond locations.

    Dehydroabietic Acid: An oxidized derivative of abietic acid.

    Pimaric Acid: Another diterpenoid with a similar structure but different functional groups.

Uniqueness of this compound: this compound is unique due to its specific double bond configuration and its role in plant defense. Unlike abietic acid, this compound has a distinct set of biological activities and industrial applications .

Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYBBUZURKHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862793
Record name Abieta-8,13-dien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8,13-Abietadien-18-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1945-53-5
Record name PALUSTRIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,13-Abietadien-18-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 167 °C
Record name 8,13-Abietadien-18-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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